molecular formula C13H17N5O5 B2756892 2-(1,3-dimethyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021099-33-1

2-(1,3-dimethyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2756892
CAS No.: 1021099-33-1
M. Wt: 323.309
InChI Key: KVJQXZJWVLCHDR-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C13H17N5O5 and its molecular weight is 323.309. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Scaffold Synthesis

2-(1,3-Dimethyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has been utilized in the synthesis of heterocyclic scaffolds. Specifically, a designed scaffold, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, was synthesized through a photoinduced one-electron reductive β-activation process. This morpholine derivative demonstrated its versatility as a "chemical multitalent" by being easily transformed into valuable heterocyclic building blocks such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and other related compounds, highlighting its potential in the synthesis of heterocyclic scaffolds (Pandey, Gaikwad, & Gadre, 2012).

Acid-Catalysed Rearrangement Studies

The compound has been involved in studies concerning the acid-catalysed rearrangement of cyclic O,N-acetals derived from acylquinones and enamines. The kinetic behavior of these rearrangements was meticulously studied, providing insights into the reaction mechanisms and the influence of the molecular structure on these reactions. This research contributes to a deeper understanding of the chemical properties and reactivity of morpholine derivatives in acid-catalysed processes (Castro, Santos, & Valderrama, 1986).

Diastereoselective Synthesis Protocols

Additionally, protocols for the diastereoselective synthesis of morpholine derivatives have been developed, showcasing the compound's role in generating 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. These protocols provide a systematic approach to controlling the relative stereochemistry at the C2-C3 position, critical for the synthesis of morpholine-based pharmaceuticals and research compounds (Penso et al., 2012).

Properties

IUPAC Name

2-(1,3-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5/c1-15-10-9(11(21)16(2)13(15)22)18(7-8(19)20)12(14-10)17-3-5-23-6-4-17/h3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJQXZJWVLCHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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